Cas no 909036-46-0 (2-Chloro-3-iodopyridin-4-amine)

2-Chloro-3-iodopyridin-4-amine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—chloro and iodo groups at the 2- and 3-positions, respectively, along with an amino group at the 4-position—makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The electron-withdrawing halogens enhance reactivity, while the amino group provides a handle for further functionalization. This compound is particularly valuable in the development of heterocyclic scaffolds for bioactive molecules. High purity and stability under standard storage conditions ensure consistent performance in synthetic applications.
2-Chloro-3-iodopyridin-4-amine structure
909036-46-0 structure
Product Name:2-Chloro-3-iodopyridin-4-amine
CAS No:909036-46-0
MF:C5H4ClIN2
MW:254.45613193512
MDL:MFCD09763660
CID:796875
PubChem ID:24229208
Update Time:2025-05-25

2-Chloro-3-iodopyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-iodopyridin-4-amine
    • 4-Amino-2-chloro-3-iodopyridine
    • 2-Chloro-3-iodo-pyridin-4-ylamine
    • 4-Pyridinamine,2-chloro-3-iodo-
    • 2-chloro-3-iodo-4-aminopyridine
    • 2-chloro-3-iodo-4-pyridinamine
    • 2-chloro-3-iodo-4-pyridylamine
    • 2-chloro-3-iodo-pyridin-4-yl-amine
    • PubChem22625
    • BYVMKCHHWASQFN-UHFFFAOYSA-N
    • 2-chloro-3-iodopyridin-4-ylamine
    • BCP18369
    • STL557424
    • SBB101452
    • KM2946
    • BBL103614
    • SB21081
    • OR42029
    • FCH1393340
    • MC
    • 2-Chloro-3-iodo-4-pyridinamine (ACI)
    • Cyclopropylmethanesulfonyl chloride
    • MDL: MFCD09763660
    • Inchi: 1S/C5H4ClIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
    • InChI Key: BYVMKCHHWASQFN-UHFFFAOYSA-N
    • SMILES: ClC1C(I)=C(N)C=CN=1

Computed Properties

  • Exact Mass: 253.91100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Melting Point: 116-117℃
  • Boiling Point: 377°C at 760 mmHg
  • PSA: 38.91000
  • LogP: 2.50300
  • Sensitiveness: Light Sensitive

2-Chloro-3-iodopyridin-4-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

2-Chloro-3-iodopyridin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-iodopyridin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Iodine chloride Solvents: Acetic acid ;  16 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
Reference
Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols
Balfour, Michael N.; Franco, Caio H.; Moraes, Carolina B.; Freitas-Junior, Lucio H.; Stefani, Helio A., European Journal of Medicinal Chemistry, 2017, 128, 202-212

Production Method 2

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  18 h, 55 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; Buil, Maria Antonia; Calbet, Marta; Casado, Oscar; Castro, Jordi; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Iodine chloride ;  rt; 16 h, 70 °C
Reference
Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model
Horatscheck, Andre; Andrijevic, Ana; Nchinda, Aloysius T.; Le Manach, Claire ; Paquet, Tanya; et al, Journal of Medicinal Chemistry, 2020, 63(21), 13013-13030

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Iodine chloride Solvents: Acetic acid ;  60 - 70 °C
Reference
Potent 4-amino-5-azaindole factor VIIa inhibitors
Hu, Huiyong; Kolesnikov, Aleksandr; Riggs, Jennifer R.; Wesson, Kieron E.; Stephens, Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4567-4570

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Iodine chloride Solvents: Acetic acid ;  4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives
Jose, Gilish; Suresha Kumara, T. H.; Nagendrappa, Gopalpur; Sowmya, H. B. V.; Jasinski, Jerry P.; et al, Journal of Molecular Structure, 2015, 1081, 85-95

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Iodine chloride Solvents: Water ;  4 d, pH 5.5, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction and of 2-Substituted 5-Azaindoles through Domino Sila-Sonogashira/5-Endo Cyclization
Livecchi, Marion; Calvet, Geraldine; Schmidt, Frederic, Journal of Organic Chemistry, 2012, 77(11), 5006-5016

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Iodine chloride Solvents: Acetic acid ;  4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation
Jose, Gilish; Suresha Kumara, T. H.; Nagendrappa, Gopalpur; Sowmya, H. B. V.; Jasinski, Jerry P.; et al, European Journal of Medicinal Chemistry, 2014, 77, 288-297

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Iodine chloride Solvents: Acetic acid ;  4 h, 70 °C
Reference
Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases
Jose, Gilish ; Suresha Kumara, Tholappanavara H.; Sowmya, Haliwana B. V.; Sriram, Dharmarajan; Guru Row, Tayur N.; et al, European Journal of Medicinal Chemistry, 2017, 131, 275-288

2-Chloro-3-iodopyridin-4-amine Raw materials

2-Chloro-3-iodopyridin-4-amine Preparation Products

2-Chloro-3-iodopyridin-4-amine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Audited Supplier Audited Supplier
(CAS:909036-46-0)2-CHLORO-3-IODOPYRIDIN-4-AMINE
Order Number:sfd17781
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:909036-46-0)2-Chloro-3-iodopyridin-4-amine
Order Number:A858108
Stock Status:in Stock
Quantity:100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):271.0/677.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-iodopyridin-4-amine

Recent Advances in the Application of 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) in Chemical Biology and Pharmaceutical Research

2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anticancer drugs. The unique reactivity of the chloro and iodo substituents on the pyridine ring allows for diverse functionalization, making it a valuable building block in medicinal chemistry.

Recent studies have focused on the use of 2-Chloro-3-iodopyridin-4-amine in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Researchers have utilized this compound to synthesize selective inhibitors targeting specific kinases, such as EGFR and BRAF, which are known to be mutated in various cancers. The halogen atoms in the molecule facilitate cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.

In addition to its role in kinase inhibitor development, 2-Chloro-3-iodopyridin-4-amine has been employed in the synthesis of antimicrobial agents. A 2023 study demonstrated its utility in constructing pyridine-based compounds with potent activity against drug-resistant bacterial strains. The iodine atom, in particular, was leveraged for late-stage functionalization via palladium-catalyzed coupling reactions, allowing for rapid diversification of the molecular scaffold. This approach has led to the identification of several lead compounds with promising in vitro and in vivo efficacy.

The compound's application extends to the field of radiopharmaceuticals, where it has been used as a precursor for the synthesis of iodine-123 and iodine-125 labeled tracers. These tracers are essential for imaging and diagnostic purposes, particularly in oncology and neurology. The ability to introduce radioactive isotopes at the 3-position of the pyridine ring without compromising the molecule's stability is a significant advantage, as highlighted in a recent publication in the Journal of Medicinal Chemistry.

Despite its widespread use, challenges remain in the large-scale synthesis and purification of 2-Chloro-3-iodopyridin-4-amine. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, improving yield and reproducibility. A 2024 study reported a novel continuous-flow protocol that reduces reaction times and minimizes byproduct formation, making the compound more accessible for industrial applications.

In conclusion, 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesizing diverse bioactive molecules, coupled with recent methodological improvements, underscores its importance in drug discovery and development. Future research is expected to explore its potential in emerging therapeutic areas, such as targeted protein degradation and covalent inhibitor design.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:909036-46-0)2-CHLORO-3-IODOPYRIDIN-4-AMINE
sfd17781
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:909036-46-0)2-Chloro-3-iodopyridin-4-amine
A858108
Purity:99%/99%
Quantity:100.0g/250.0g
Price ($):271.0/677.0
Email